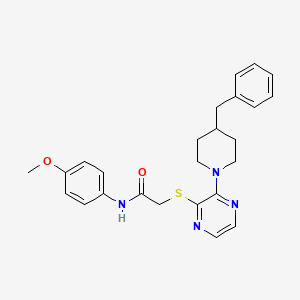
2-((3-(4-benzylpiperidin-1-yl)pyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(4-benzylpiperidin-1-yl)pyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as BPTMA and has been studied extensively for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Pharmacological Research
This compound, containing a piperidine moiety, is significant in pharmacological research due to its potential as a drug candidate. Piperidine derivatives are known for their diverse pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic properties . The specific structure of this compound suggests it could be explored for similar therapeutic effects.
Neuroprotective Agents
Research indicates that compounds with piperidine and pyrazine structures can act as neuroprotective agents. These compounds may help in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s by inhibiting acetylcholinesterase and protecting neurons from oxidative stress .
Anticancer Research
The compound’s structure, featuring a pyrazine ring, is of interest in anticancer research. Pyrazine derivatives have shown potential in inhibiting cancer cell growth and inducing apoptosis in various cancer cell lines. This makes the compound a candidate for developing new anticancer therapies .
Antimicrobial Agents
Piperidine and pyrazine derivatives are also known for their antimicrobial properties. This compound could be investigated for its ability to combat bacterial and fungal infections, potentially leading to the development of new antibiotics .
Antioxidant Research
The presence of a methoxyphenyl group in the compound suggests it might possess antioxidant properties. Antioxidants are crucial in protecting cells from damage caused by free radicals, and this compound could be studied for its potential to mitigate oxidative stress .
Cholinergic System Modulation
Given the structure of the compound, it may have applications in modulating the cholinergic system. This could be particularly relevant for diseases like Alzheimer’s, where enhancing cholinergic transmission can help alleviate symptoms .
Drug Delivery Systems
The unique chemical structure of this compound makes it a potential candidate for use in drug delivery systems. Its ability to interact with various biological targets could be harnessed to improve the delivery and efficacy of other therapeutic agents .
Synthetic Chemistry
Finally, the compound is valuable in synthetic chemistry as a building block for creating more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile tool in the synthesis of new compounds with potential biological activities .
These applications highlight the compound’s versatility and potential in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!
IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Sci. Pharm. | Free Full-Text | 4,5-Dimethoxy-2-nitrobenzohydrazides and 1-(1-Benzylpiperidin-4-yl)ethan-1-ones as Potential Antioxidant/Cholinergic Endowed Small Molecule Leads
Propiedades
IUPAC Name |
2-[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2S/c1-31-22-9-7-21(8-10-22)28-23(30)18-32-25-24(26-13-14-27-25)29-15-11-20(12-16-29)17-19-5-3-2-4-6-19/h2-10,13-14,20H,11-12,15-18H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTKPBNZCQEIBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-benzylpiperidin-1-yl)pyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2616624.png)
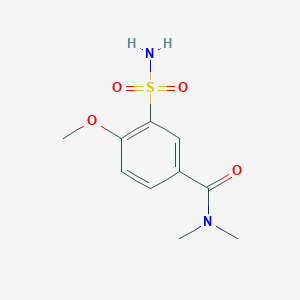
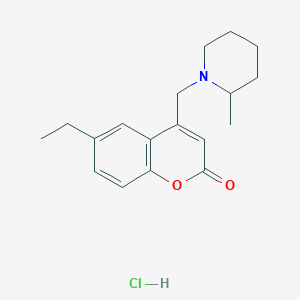
![2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2616628.png)
![4-(diethylamino)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2616631.png)

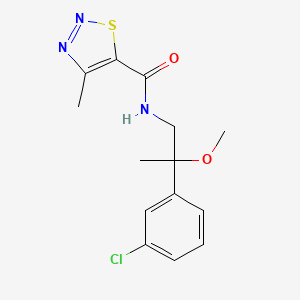
![4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2616634.png)
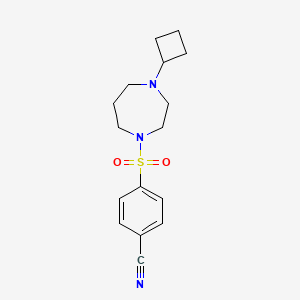
![3,3-Bis[3-[[bis(sodiooxycarbonylmethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3H-2,1-benzooxathiole 1,1-dioxide](/img/no-structure.png)
![(E)-ethyl 3-(4-fluorophenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2616642.png)
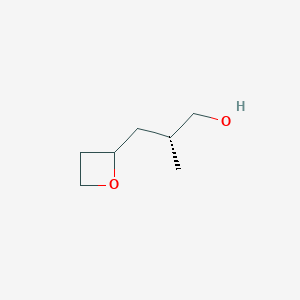
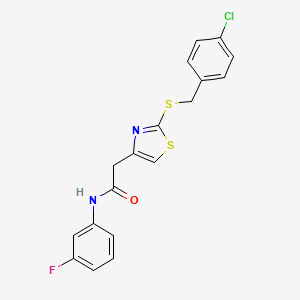
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2616645.png)